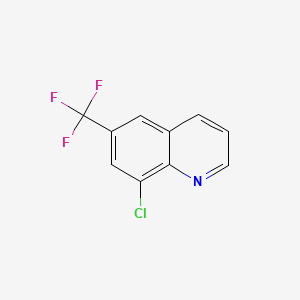

8-Chloro-6-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-8-5-7(10(12,13)14)4-6-2-1-3-15-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDHIFSGFFYQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681969 | |

| Record name | 8-Chloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-39-5 | |

| Record name | 8-Chloro-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 8-Chloro-6-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 8-Chloro-6-(trifluoromethyl)quinoline. Due to its structural motifs—a quinoline core, a chloro group, and a trifluoromethyl group—this compound is of significant interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This document collates available data on its core physical characteristics, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis.

Data Presentation: Core Physical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that much of the publicly available data for this specific compound is predicted through computational models, as experimental determination has not been widely published.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClF₃N | [1] |

| Molecular Weight | 231.6 g/mol | [1] |

| Boiling Point | 266.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.427 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | No data available | [2] |

| Melting Point | No data available | |

| Flash Point | No data available | [2] |

| pKa | No data available |

Note: The absence of extensive experimental data highlights an opportunity for further research to characterize this compound fully.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are detailed, standard methodologies for determining the key physical properties of solid organic compounds, such as quinoline derivatives.[3]

1. Melting Point Determination

The melting point is a critical indicator of a compound's purity.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Methodology:

-

Sample Preparation: A small, completely dry sample of the compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A sharp melting range (typically < 2 °C) is indicative of high purity.

-

2. Boiling Point Determination (Siwoloboff Method)

For small quantities of liquid or high-boiling point solids, this micro-method is suitable.

-

Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, capillary tube (sealed at one end).

-

Methodology:

-

Sample Preparation: A small amount of the substance is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at the top end, is placed open-end-down into the test tube containing the sample. The test tube is attached to a thermometer.

-

Heating: The assembly is heated in an oil bath. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: The heating is stopped when a steady stream of bubbles emerges from the capillary. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

-

3. Solubility Assessment

Solubility is determined by observing the dissolution of a solute in a solvent.

-

Apparatus: Vials or test tubes, vortex mixer, analytical balance.

-

Methodology:

-

Solvent Selection: A range of standard solvents (e.g., water, ethanol, DMSO, acetone, hexane) is selected.

-

Measurement: A known mass of this compound (e.g., 1 mg) is added to a known volume of solvent (e.g., 1 mL).

-

Dissolution: The mixture is vortexed or agitated for a set period.

-

Observation: The solution is visually inspected for any undissolved solid. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by adding more solute until saturation is reached.

-

Mandatory Visualization: Synthesis Workflow

While signaling pathways for this compound are not defined in the literature, a logical workflow for its synthesis can be proposed based on established quinoline synthesis methodologies. The following diagram illustrates a generalized synthetic pathway, which is a crucial aspect of its chemical characterization.

Caption: Generalized workflow for the synthesis of this compound.

References

8-Chloro-6-(trifluoromethyl)quinoline chemical structure and IUPAC name

A Technical Guide to 8-Chloro-6-(trifluoromethyl)quinoline

This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's chemical identity, physicochemical properties, relevant experimental protocols, and logical workflows for its synthesis and characterization.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound featuring a quinoline core. This core is substituted with a chlorine atom at the 8th position and a trifluoromethyl group at the 6th position. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates.

IUPAC Name: this compound

Chemical Identifiers Summary

| Identifier | Value |

| CAS Number | 1215206-39-5[1][2] |

| Molecular Formula | C₁₀H₅ClF₃N[1][2] |

| Molecular Weight | 231.60 g/mol [1] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

Comprehensive experimental data for this compound is not widely available in public literature.[3] The following tables summarize the available computed data and provide experimental data for the parent compound, 8-chloroquinoline, for comparative purposes.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClF₃N | [1] |

| Molecular Weight | 231.6 g/mol | [1] |

| Boiling Point | 266.7±35.0 °C | (Predicted)[4] |

| Density | 1.427±0.06 g/cm³ | (Predicted)[4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | Data not available | [3] |

| Odor | Data not available | [3] |

Table 2: Experimental Properties of 8-Chloroquinoline (for comparison)

| Property | Value | Source |

| CAS Number | 611-33-6 | [5][6] |

| Molecular Formula | C₉H₆ClN | [5][6] |

| Molecular Weight | 163.60 g/mol | [7] |

| Melting Point | -20 °C | [5] |

| Boiling Point | 288.5 °C | [5] |

| Density | 1.28 g/cm³ | [5] |

| pKa | 2.33±0.17 | (Predicted)[5] |

| Appearance | Clear yellow to brown liquid | [5] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not readily published, its structure can be achieved through established methodologies for quinoline synthesis and aromatic halogenation. The following are generalized protocols for synthesis and characterization relevant to this class of compounds.

Protocol 1: General Skraup Synthesis for Quinoline Core

The Skraup synthesis is a classic method for constructing the quinoline ring system from an aromatic amine.[8]

Materials:

-

Substituted aniline (e.g., 2-chloro-4-(trifluoromethyl)aniline)

-

Glycerol

-

Concentrated Sulfuric Acid

-

Oxidizing agent (e.g., arsenic pentoxide or the nitro compound corresponding to the starting aniline)

-

Ferrous sulfate (catalyst, optional)

Procedure:

-

In a suitable reaction flask equipped with a mechanical stirrer and reflux condenser, create a homogeneous slurry of the aniline, arsenic oxide (if used), and glycerol.[8]

-

With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.

-

Heat the reaction mixture to approximately 135-140°C.[8]

-

If using an alternative oxidizing agent like a nitro compound, add it portion-wise while maintaining the temperature.[8]

-

After the addition is complete, maintain the reaction at temperature for an additional 30-60 minutes to ensure completion.

-

Cool the mixture to room temperature and carefully dilute with water.

-

Neutralize the acidic mixture with a base (e.g., sodium hydroxide solution) until the crude product precipitates.

-

Isolate the crude product by filtration.

-

Purify the product via recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Caption: General workflow for the Skraup synthesis of quinolines.

Protocol 2: General Method for Purity and Identity Confirmation by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds.[9][10]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and a buffer (e.g., 0.03 M potassium dihydrogen phosphate). The exact ratio should be optimized to achieve good peak separation.[11]

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.[10]

-

Instrument Setup:

-

Set the column temperature (e.g., 25°C).

-

Set the mobile phase flow rate to 1.0 mL/min.[11]

-

Set the UV detector to a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.[10]

-

Data Analysis: Record the chromatogram. The purity can be estimated by the relative area of the main product peak compared to any impurity peaks. The retention time serves as a characteristic identifier under the specified conditions.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Key signals would be expected in the aromatic region (approx. 7.5-9.0 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine NMR spectrum.

-

A singlet is expected for the CF₃ group, with a characteristic chemical shift (often around -60 ppm relative to a standard). The presence of a single sharp singlet confirms the integrity of the trifluoromethyl group.[12]

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum to observe all unique carbon environments.

-

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm that the obtained spectra are consistent with the structure of this compound.

Caption: A typical workflow for the analytical characterization of a synthesized compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1215206-39-5(this compound) | Kuujia.com [pt.kuujia.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 1215206-39-5 [amp.chemicalbook.com]

- 5. 8-Chloroquinoline CAS#: 611-33-6 [m.chemicalbook.com]

- 6. Quinoline, 8-chloro- [webbook.nist.gov]

- 7. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

8-Chloro-6-(trifluoromethyl)quinoline: An In-depth Technical Guide

CAS Number: 1215206-39-5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for the specific compound 8-Chloro-6-(trifluoromethyl)quinoline (CAS 1215206-39-5). This guide provides a comprehensive overview based on available data for the quinoline scaffold, the role of trifluoromethyl and chloro substitutions in medicinal chemistry, and detailed information on structurally similar compounds. The experimental protocols and potential biological activities described herein are largely inferred from analogous structures and should be considered as predictive.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The introduction of a trifluoromethyl (-CF3) group and a chloro (-Cl) substituent can significantly modulate the physicochemical and pharmacological properties of the quinoline ring. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity, while the chloro group can influence electronic properties and provide a site for further chemical modification.

This compound is a halogenated quinoline derivative with potential applications as a pharmaceutical intermediate. While specific data for this compound is scarce, its structural motifs suggest potential for biological activity, drawing from the rich pharmacology of related quinoline compounds.

Physicochemical Properties

Based on supplier information and general chemical principles, the following properties can be attributed to this compound.

| Property | Value | Reference |

| CAS Number | 1215206-39-5 | |

| Molecular Formula | C₁₀H₅ClF₃N | |

| Molecular Weight | 231.60 g/mol | |

| Appearance | Off-white to slight yellow solid | |

| Purity | Typically >98% | |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the public domain, a plausible synthetic route can be inferred from established quinoline synthesis methodologies and the preparation of structurally related compounds. One such relevant example is the synthesis of arylhydrazones from 4-chloro-8-(trifluoromethyl)quinoline.[2]

Inferred Synthetic Pathway

A potential synthetic approach could involve the cyclization of an appropriately substituted aniline with a three-carbon synthon, a common strategy for constructing the quinoline core.

Caption: Inferred general synthetic workflow for this compound.

General Experimental Protocol for Quinoline Synthesis (Skraup Synthesis - Illustrative)

This is a generalized protocol for the Skraup synthesis of quinolines and has not been specifically validated for this compound.

-

Reaction Setup: To a mixture of the substituted aniline (1 equivalent), glycerol (3 equivalents), and a mild oxidizing agent (e.g., nitrobenzene, 1.2 equivalents) in a round-bottom flask, slowly add concentrated sulfuric acid (2.5 equivalents) with cooling.

-

Heating: Heat the reaction mixture cautiously to initiate the exothermic reaction. Once the initial reaction subsides, continue heating at a reflux temperature for several hours.

-

Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize the acidic solution carefully with a base (e.g., sodium carbonate) until alkaline.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the quinoline scaffold is associated with a wide range of pharmacological effects, including antimicrobial, anticancer, and antimalarial activities.[1] The presence of the trifluoromethyl group can further enhance these properties.

Derivatives of the structurally similar 4-chloro-8-(trifluoromethyl)quinoline have been synthesized and evaluated for their larvicidal activity against Anopheles arabiensis, the primary vector for malaria in many regions.[2] This suggests that this compound could be a valuable scaffold for the development of novel antiparasitic agents.

Hypothesized Mechanism of Action (Antiparasitic)

Based on the activity of other quinoline-based antimalarials, a possible mechanism of action could involve the inhibition of hemozoin biocrystallization in the malaria parasite.

Caption: Hypothesized inhibition of hemozoin formation by a quinoline compound.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, MS) for this compound is readily available in the public domain. Researchers would need to acquire this data upon synthesis and purification of the compound.

Safety and Handling

The safety data sheet (SDS) for this compound indicates that no comprehensive hazard data is available.[3] As with any novel chemical compound, it should be handled with appropriate precautions. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a chemical intermediate with potential for use in drug discovery and development, particularly in the area of antiparasitic agents. The lack of detailed public information on its synthesis, properties, and biological activity highlights an opportunity for further research.

Future studies should focus on:

-

Developing and optimizing a reliable synthetic route.

-

Full characterization of the compound using modern spectroscopic techniques.

-

Screening for a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

-

Elucidation of its mechanism of action and potential molecular targets.

This foundational research will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

Technical Guide: Physicochemical Properties of 8-Chloro-6-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 8-Chloro-6-(trifluoromethyl)quinoline, a quinoline derivative of interest in medicinal chemistry and materials science. The information is presented to support research and development activities.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are summarized below.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H5ClF3N | [1][2][3] |

| Molecular Weight | 231.60 g/mol | [2][3] |

| Monoisotopic Mass | 231.0062613 u | [1] |

| CAS Number | 1215206-39-5 | [1][2][3] |

Structural Information

The structural arrangement of this compound is key to its chemical behavior and interactions.

Caption: Logical relationship of key compound information.

Experimental Protocols

References

8-Chloro-6-(trifluoromethyl)quinoline: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for 8-Chloro-6-(trifluoromethyl)quinoline. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also furnishes information on closely related analogs and details established methodologies for solubility determination to empower researchers in their experimental design.

Data Presentation: Solubility of Trifluoromethylated Chloroquinolines

| Compound Name | Solvent | Temperature | Solubility |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | 25°C | 25 mg/mL (clear, colorless solution) |

It is important to note that substituent position on the quinoline ring can significantly impact physical properties, and therefore, the solubility of 4-Chloro-7-(trifluoromethyl)quinoline should be considered an estimate and not a direct substitute for experimentally determined data for this compound.

Experimental Protocols for Solubility Determination

To address the lack of specific data, this section provides detailed experimental protocols for determining the solubility of quinoline derivatives. These methods are broadly applicable and can be adapted for this compound.

General Thermodynamic (Equilibrium) Solubility Protocol

This method is designed to determine the saturation solubility of a compound in a given solvent.

1. Materials and Equipment:

-

Test compound (this compound)

-

Selected solvent(s) (e.g., water, buffers of varying pH, ethanol, methanol, DMSO, dichloromethane)[2][3][4]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers[4]

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)[3]

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[3]

2. Procedure:

-

Preparation of Calibration Curve:

-

Accurately weigh a known amount of the test compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.[4]

-

Prepare a series of calibration standards by performing serial dilutions of the stock solution.[4]

-

Analyze the calibration standards using a validated HPLC or UV-Vis spectrophotometry method to construct a calibration curve by plotting the analytical response (e.g., peak area) against concentration.[3][4]

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the test compound to a vial containing a known volume of the solvent. The presence of undissolved solids is crucial to ensure saturation.

-

Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.[3]

-

Dilute the filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve.[3]

-

Analyze the diluted sample using the same analytical method as the calibration standards.[4]

-

-

Calculation of Solubility:

Co-solvency Method for Enhancing Aqueous Solubility

For compounds with low aqueous solubility, the addition of a water-miscible organic co-solvent can be employed.

1. Rationale: The inclusion of a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.[2]

2. Protocol:

-

Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[2]

-

Add the stock solution dropwise to the aqueous buffer while vortexing to facilitate mixing and prevent precipitation.[2]

-

It is essential to ensure the final concentration of the organic solvent is compatible with the intended experimental system (e.g., does not affect cell viability in biological assays).[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a quinoline derivative.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Technical Guide: Spectroscopic Data of 8-Chloro-6-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 8-Chloro-6-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds. It also outlines the standard methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous quinoline derivatives.[1][2][3][4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.0 - 9.2 | dd | J ≈ 4.5, 1.8 Hz | 1H | H-2 |

| ~8.2 - 8.4 | dd | J ≈ 8.5, 1.8 Hz | 1H | H-4 |

| ~8.0 - 8.2 | d | J ≈ 2.0 Hz | 1H | H-5 |

| ~7.8 - 8.0 | d | J ≈ 2.0 Hz | 1H | H-7 |

| ~7.6 - 7.8 | dd | J ≈ 8.5, 4.5 Hz | 1H | H-3 |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-2 |

| ~148 | C-8a |

| ~136 | C-4 |

| ~133 (q, J ≈ 33 Hz) | C-6 |

| ~130 | C-7 |

| ~128 | C-5 |

| ~126 | C-8 |

| ~124 (q, J ≈ 272 Hz) | CF₃ |

| ~122 | C-4a |

| ~121 | C-3 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1500, ~1470 | Medium-Strong | Aromatic C=C stretching |

| ~1320 | Strong | C-F stretching (trifluoromethyl group) |

| ~1140, ~1180 | Strong | C-F stretching (trifluoromethyl group) |

| ~830 | Strong | C-Cl stretch |

| ~880, ~800 | Medium-Strong | Out-of-plane C-H bending |

Table 4: Predicted Mass Spectrometry Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 231/233 | High | [M]⁺∙ (Molecular ion peak with chlorine isotope pattern) |

| 202/204 | Medium | [M - CHO]⁺∙ |

| 196 | Medium | [M - Cl]⁺ |

| 164 | Medium | [M - CF₃]⁺ |

| 127 | High | [C₉H₆N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-15 mg) would be dissolved in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution would then be transferred to an NMR tube. Both ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum would be acquired using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.[6]

Mass Spectrometry (MS)

The mass spectrum would be obtained using a mass spectrometer, with Electron Ionization (EI) being a common method for such compounds.[10] A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a suitable mass-to-charge ratio (m/z) range, for instance, 50-500 amu, to observe the molecular ion and characteristic fragment ions.[10] High-resolution mass spectrometry (HRMS) could be used for precise mass measurements to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]

- 5. Quinoline, 8-chloro- [webbook.nist.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum [chemicalbook.com]

- 8. Quinoline, 8-chloro- [webbook.nist.gov]

- 9. 8-Chloro-2-methyl-quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chloro-substituted Trifluoromethylquinolines for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro-substituted trifluoromethylquinolines represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development. The quinoline scaffold itself is a "privileged structure," forming the core of numerous biologically active molecules. The strategic incorporation of both a chloro and a trifluoromethyl group onto this scaffold can profoundly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of chloro-substituted trifluoromethylquinolines, with a focus on their potential as therapeutic agents.

Physicochemical Properties

The introduction of chloro and trifluoromethyl substituents significantly impacts the electronic and steric properties of the quinoline ring system. The trifluoromethyl group is a strong electron-withdrawing group and increases lipophilicity, which can enhance cell membrane permeability and metabolic stability. The position of the chloro and trifluoromethyl groups on the quinoline ring determines the specific physicochemical characteristics of each isomer.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Chloro-4-(trifluoromethyl)quinoline | C₁₀H₅ClF₃N | 231.60 | 39-42 | Solid |

| 4-Chloro-6-(trifluoromethyl)quinoline | C₁₀H₅ClF₃N | 231.6 | 48-55 | White crystalline powder |

| 4-Chloro-7-(trifluoromethyl)quinoline | C₁₀H₅ClF₃N | 231.60 | 69-71 | White to light yellow powder |

| 4-Chloro-8-(trifluoromethyl)quinoline | C₁₀H₅ClF₃N | 231.602 | 80-82 | Not specified |

| 2-Chloro-6-(trifluoromethyl)quinoline | C₁₀H₅ClF₃N | 231.604 | Not available | Not specified |

Synthesis of Chloro-substituted Trifluoromethylquinolines

Several synthetic strategies can be employed to construct the chloro-substituted trifluoromethylquinoline scaffold. The choice of method often depends on the desired substitution pattern. Key synthetic approaches include the Gould-Jacobs reaction, Friedländer annulation, and subsequent chlorination reactions.

General Synthetic Workflow

A common approach involves the initial construction of a hydroxyquinoline ring system, which is then converted to the corresponding chloroquinoline.

A generalized synthetic workflow for chloro-substituted trifluoromethylquinolines.

Experimental Protocols

Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline [1]

This multi-step synthesis begins with the Gould-Jacobs reaction to form the quinoline core, followed by hydrolysis, decarboxylation, chlorination, and a final electrophilic chlorination.

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction) [1]

-

Materials: 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate, Dowtherm A (or diphenyl ether).

-

Procedure:

-

Combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in a round-bottom flask.

-

Heat the mixture at 125 °C for 1-2 hours, allowing the ethanol byproduct to distill off.

-

In a separate flask, heat Dowtherm A to 250 °C.

-

Slowly add the reaction mixture to the hot Dowtherm A and reflux for 30-60 minutes, during which the product will precipitate.

-

Cool the mixture to room temperature and add hexane to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash with hexane.

-

Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid [1]

-

Materials: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, 10% Aqueous sodium hydroxide solution, Concentrated hydrochloric acid.

-

Procedure:

-

Suspend the ethyl ester from Step 1 in 10% aqueous sodium hydroxide.

-

Heat the mixture to reflux with stirring until the solid completely dissolves (1-2 hours).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Step 3: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline [1]

-

Materials: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

-

Procedure:

-

Heat the carboxylic acid from Step 2 in a suitable high-boiling solvent (e.g., Dowtherm A) to effect decarboxylation. The reaction is typically carried out at a temperature above the melting point of the carboxylic acid until the evolution of CO₂ ceases.

-

Cool the reaction mixture and isolate the product.

-

Step 4: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline [1]

-

Materials: 4-Hydroxy-7-(trifluoromethyl)quinoline, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and slowly pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Step 5: Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline [1]

-

Materials: 4-Chloro-7-(trifluoromethyl)quinoline, N-Chlorosuccinimide (NCS), Acetonitrile.

-

Procedure:

-

Dissolve 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in acetonitrile.

-

Add N-Chlorosuccinimide (1.0-1.2 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

-

Once complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

-

Biological Activities and Potential Applications

Chloro-substituted trifluoromethylquinolines have been investigated for a range of biological activities, including anticancer, antimicrobial, and antimalarial properties. The specific activity is highly dependent on the substitution pattern on the quinoline ring.

Anticancer Activity

Several studies have highlighted the potential of quinoline derivatives as anticancer agents. One of the key mechanisms of action for some quinoline-based compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.

Quantitative Anticancer Activity Data of Structurally Related Quinoline Derivatives

| Compound/Analog | Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) |

| N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl)quinolin-4-amine | 60 human tumor cell lines | Growth Inhibition | GI₅₀ (MG-MID) = 1.95 |

| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast) | Antiproliferative | IC₅₀ = 0.82 |

| BPIQ | Y79 (Retinoblastoma) | Proliferation | IC₅₀ = 13.64 |

| DFIQ | A549 (Lung) | Antiproliferation | IC₅₀ = 3.53 |

Experimental Protocol: Cell Viability Assay (MTT Assay) [2][3]

This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Materials: Cancer cell lines, 96-well plates, complete cell culture medium, test compounds (dissolved in DMSO), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

-

Antimicrobial Activity

The quinoline scaffold is present in several antibacterial and antifungal agents. The incorporation of chloro and trifluoromethyl groups can enhance the antimicrobial potency of these compounds.

Quantitative Antimicrobial Activity of Representative Quinoline Derivatives [4]

| Compound | Bacterial Strain | MIC (µg/mL) |

| Compound 2 (R₁=CF₃, R₂=p-Me) | MRSA | 3.0 |

| MRSE | 3.0 | |

| VRE | 3.0 | |

| Compound 5 (R₁=CF₃, R₂=3-Cl, 4-F) | MRSA | 1.5 |

| MRSE | 6.0 | |

| VRE | 3.0 | |

| Compound 6 (R₁=p-iPr, R₂=3-Cl, 4-F) | MRSA | 1.5 |

| MRSE | 6.0 | |

| VRE | 3.0 | |

| Compound 7 (R₁=o-iPr, R₂=3-Cl, 4-F) | MRSA | 1.5 |

| MRSE | 3.0 | |

| VRE | 1.5 |

MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococcus.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [1]

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.

-

Materials: Bacterial or fungal strains, 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), test compounds.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compound in the microtiter plate wells containing the broth medium.

-

Prepare a standardized inoculum of the microorganism.

-

Add the inoculum to each well (except for the sterility control). Include a growth control well (no compound).

-

Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Signaling Pathways

As mentioned, a key target for many quinoline-based anticancer agents is the PI3K/Akt/mTOR signaling pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a chloro-trifluoromethylquinoline derivative.

Conclusion

Chloro-substituted trifluoromethylquinolines are a promising class of compounds with a wide range of potential therapeutic applications. Their synthesis, while often multi-step, is achievable through established organic chemistry methodologies. The unique combination of the quinoline scaffold with chloro and trifluoromethyl substituents provides a rich chemical space for the development of novel drugs targeting cancer, infectious diseases, and other conditions. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for realizing their full therapeutic potential.

References

Potential Pharmacological Profile of 8-Chloro-6-(trifluoromethyl)quinoline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 8-Chloro-6-(trifluoromethyl)quinoline is limited in publicly available scientific literature. This document synthesizes information from studies on structurally related chloro- and trifluoromethyl-substituted quinoline derivatives to project a potential pharmacological profile. The presented data should be considered predictive and serve as a basis for future investigation.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] The introduction of halogen atoms, such as chlorine, and trifluoromethyl (CF3) groups can significantly modulate the physicochemical properties and pharmacological activity of the quinoline scaffold. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This whitepaper outlines a potential pharmacological profile for this compound by examining the established activities of analogous compounds, with a focus on its potential anticancer and antimalarial properties.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of related compounds, this compound is predicted to exhibit a range of biological effects. The primary areas of interest for this scaffold are oncology and infectious diseases, particularly malaria.

Potential Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[2] These include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2] The presence of a chloro-substituent on the quinoline ring has been shown to enhance anticancer activity in some derivatives.[4]

One of the key mechanisms for anticancer quinolines is the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis, such as the EGFR, VEGFR, and PI3K/Akt/mTOR pathways.[5]

Predicted Signaling Pathway Inhibition:

Caption: Predicted Anticancer Mechanism of Action.

Potential Antimalarial Activity

The quinoline scaffold is the foundation for several widely used antimalarial drugs, including chloroquine and mefloquine.[6] The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1] This leads to the accumulation of toxic free heme, ultimately killing the parasite.[6] Trifluoromethyl-substituted quinolines have shown potent antimalarial activity, and in some cases, derivatives with two trifluoromethyl groups have demonstrated slightly higher in vitro activity.[7]

Predicted Antimalarial Mechanism of Action:

Caption: Predicted Hemozoin Inhibition Pathway.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various chloro- and trifluoromethyl-substituted quinoline derivatives, providing a predictive context for the potential potency of this compound.

Table 1: In Vitro Anticancer Activity of Related Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-N1-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine | H-460 (Lung) | 0.03 | [8] |

| (E)-N1-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine | HT-29 (Colon) | 0.55 | [8] |

| 7-Chloro-4-anilinoquinoline derivative (5g) | HepG2 (Liver) | 2.09 | [5] |

| 7-Chloro-4-anilinoquinoline derivative (5g) | MCF-7 (Breast) | 4.63 | [5] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml | [8] |

Table 2: In Vitro Antimalarial Activity of Related Quinoline Derivatives

| Compound/Derivative | Plasmodium falciparum Strain | IC50 (µg/ml) | Reference |

| 2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | D10 (chloroquine-sensitive) | 4.8 | [7] |

| 2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 | [7] |

| 6-Chloro-2-arylvinylquinoline (Compound 29) | Dd2 (chloroquine-resistant) | 0.0048 | [9] |

Experimental Protocols

The following are representative experimental protocols for assessing the potential anticancer and antimalarial activities of novel quinoline derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, H-460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]

Workflow for In Vitro Anticancer Assay:

Caption: MTT Assay Experimental Workflow.

In Vitro Antimalarial Activity (SYBR Green I-based Assay)

This is a high-throughput fluorescence-based assay for determining the antiplasmodial activity of compounds against Plasmodium falciparum.

Methodology:

-

Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.

-

Assay Plate Preparation: The test compound is serially diluted in 96-well or 384-well plates.

-

Parasite Addition: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.

-

Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the DNA of the parasites.

-

Fluorescence Measurement: The plates are incubated in the dark, and fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity correlates with the number of viable parasites. The IC50 value is determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Conclusion

While direct experimental data for this compound is not yet prevalent, the extensive research on analogous chloro- and trifluoromethyl-substituted quinolines provides a strong foundation for predicting its pharmacological profile. The compound is likely to possess potent anticancer and antimalarial activities. The provided data and protocols offer a roadmap for the systematic evaluation of this compound as a potential therapeutic agent. Further in-depth studies are warranted to elucidate its precise mechanisms of action, efficacy, and safety profile.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability of 8-Chloro-6-(trifluoromethyl)quinoline for research

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the procurement and potential applications of 8-Chloro-6-(trifluoromethyl)quinoline (CAS No. 1215206-39-5). While this compound is commercially available for research purposes, this guide also highlights the current landscape of publicly available data and the broader context of trifluoromethyl-substituted quinolines in scientific literature.

Commercial Availability

This compound is available from several chemical suppliers catering to the research and development sector. The compound is typically supplied as an off-white to slight yellow solid. Researchers interested in procuring this chemical should reference the CAS number 1215206-39-5 to ensure the acquisition of the correct molecule.

Below is a summary of representative supplier information. Please note that availability and product specifications are subject to change and should be confirmed directly with the suppliers.

| Supplier | CAS Number | Typical Purity | Notes |

| Multiple Online Chemical Marketplaces | 1215206-39-5 | ≥98% | Availability can be confirmed through platforms such as Guidechem and Echemi. |

| Various Chemical Synthesis Companies | 1215206-39-5 | Custom synthesis available | Several companies offer synthesis of this compound upon request. |

Physicochemical Properties and Handling

Based on available safety data sheets (SDS), this compound should be handled with standard laboratory precautions.

| Property | Information |

| Appearance | Off-white to slight yellow solid |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. |

| Handling | Use personal protective equipment (PPE), including gloves, and eye protection. Ensure adequate ventilation. Avoid dust formation and inhalation. |

Current State of Research and Experimental Data

A comprehensive review of scientific literature and patent databases indicates that specific biological activity data, detailed experimental protocols, and defined signaling pathway interactions for this compound are not extensively documented in publicly accessible resources.

However, the broader class of quinoline derivatives, particularly those bearing trifluoromethyl groups, is an area of active investigation in medicinal chemistry. Research on structurally related compounds suggests potential applications in various therapeutic areas. For instance, derivatives of 8-(trifluoromethyl)quinoline have been investigated for their larvicidal and antibacterial activities. The quinoline scaffold itself is a well-established pharmacophore found in a range of approved drugs with antimalarial, anticancer, and anti-inflammatory properties.

The logical relationship for the general investigation of novel quinoline derivatives is outlined below.

Caption: General research workflow for novel quinoline compounds.

Hypothetical Experimental Protocols Based on Related Compounds

While specific protocols for this compound are unavailable, researchers can draw upon established methodologies for the synthesis and evaluation of similar quinoline derivatives. The following represents a generalized synthetic approach based on common quinoline synthesis reactions.

General Synthetic Scheme for a Substituted Quinoline (Illustrative)

Caption: A generalized synthetic route for substituted quinolines.

Conclusion

This compound is a commercially available compound that belongs to a class of molecules with significant interest in medicinal chemistry. While there is a lack of specific published research on this particular derivative, the broader family of trifluoromethyl-substituted quinolines has shown promise in various biological applications. This guide provides a starting point for researchers by confirming its availability and offering a contextual framework based on related compounds. Further research is warranted to elucidate the specific biological properties and potential therapeutic applications of this compound. Researchers are encouraged to report their findings to contribute to the collective scientific understanding of this and similar molecules.

The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged" structure in medicinal chemistry. Its versatile chemical nature and broad spectrum of biological activities have established it as a fundamental building block in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the quinoline scaffold in medicinal chemistry, with a focus on its application in anticancer and antimalarial drug discovery. We will delve into the quantitative analysis of its biological activity, detailed experimental protocols for synthesis and evaluation, and the intricate signaling pathways modulated by quinoline-based compounds.

Quantitative Analysis of Biological Activity

The potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values of various quinoline derivatives against cancer cell lines and Plasmodium falciparum strains, offering a comparative view of their efficacy.

Anticancer Activity of Quinoline Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | ||

| MCF-7 (Breast) | 5.21 | [1] | ||

| 6 | HL-60 (Leukemia) | 0.59 | [1] | |

| 7-chloro-4-quinolinylhydrazone | 36 (2,6-dichloro) | SF-295 (CNS) | 0.314 | [2] |

| HTC-8 (Colon) | < 4.65 | [2] | ||

| HL-60 (Leukemia) | < 4.65 | [2] | ||

| 3-Quinoline Acrylamide | 11 | MCF-7 (Breast) | 29.8 | [2] |

| 4-(pyrazol-4-yl)-quinoline | 55 | HL-60 (Leukemia) | 19.88 | [2] |

| U937 (Leukemia) | 43.95 | [2] |

Antimalarial Activity of Quinoline Derivatives

| Compound Class | Derivative | P. falciparum Strain | IC50 (nM) | Reference |

| 4-Aminoquinoline-Ferrocene | 28 | Resistant | 130 | [3] |

| Quinoline-β-lactam | 34 | W2 (Resistant) | 80 - 94 | [3] |

| Quinoline-Sulfonamide | 41 | 3D7 (Sensitive) | 10 - 50 | [3] |

| K1 (Resistant) | 360 - 410 | [3] | ||

| Quinolone | ELQ-300 | W2 (Resistant) | 1.8 | [4] |

| TM90-C2B (Resistant) | 1.7 | [4] | ||

| P4Q-158 | P. berghei (Liver stage) | 3.07 | [4] | |

| Acridinone | T3.5 | Dd2 (Resistant) | 77.3 | [4] |

| TM90-C2B (Resistant) | 71.3 | [4] | ||

| Bisquinoline | 8 | W2 (Resistant) | 1 - 100 | [5] |

Key Signaling Pathways Targeted by Quinoline-Based Anticancer Agents

Quinoline derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Notably, the PI3K/Akt/mTOR and the receptor tyrosine kinase (RTK) pathways, including EGFR, VEGFR, and c-Met, are prominent targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several quinoline-based molecules have been developed as potent inhibitors of key kinases within this pathway.

Receptor Tyrosine Kinase (RTK) Signaling

Receptor tyrosine kinases like EGFR, VEGFR, and c-Met are critical for cell signaling that governs growth, differentiation, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinoline-based inhibitors have been successfully developed to target these receptors.[6][7]

Experimental Protocols

The synthesis and biological evaluation of quinoline derivatives involve a range of established experimental procedures. Below are detailed methodologies for a common synthesis route and a key in vitro assay.

Synthesis of Quinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system.[8]

Materials:

-

2-Aminobenzaldehyde or 2-aminobenzophenone derivative

-

A compound containing a reactive methylene group (e.g., ethyl acetoacetate, diethyl malonate)

-

Base catalyst (e.g., potassium hydroxide, sodium ethoxide) or acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

Dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) and the methylene-active compound (1.1 equivalents) in the chosen solvent in a round-bottom flask.

-

Add the catalyst (0.1-1 equivalent) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microtiter plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the quinoline test compounds in the complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel quinoline-based therapeutic agents follows a logical and iterative workflow, beginning with synthesis and culminating in the identification of lead compounds with desirable biological activity.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of inspiration for medicinal chemists. Its inherent structural features, coupled with the relative ease of chemical modification, have enabled the development of a vast array of derivatives with potent and selective biological activities. The examples provided in this guide for anticancer and antimalarial applications represent just a fraction of the therapeutic potential of quinoline-based compounds. As our understanding of disease biology deepens and synthetic methodologies advance, the quinoline nucleus is poised to remain a central and privileged scaffold in the ongoing quest for novel and effective medicines.

References

- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]

- 4. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Chloro-6-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-6-(trifluoromethyl)quinoline is a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural motif found in a wide array of pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents. The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the chloro substituent provides a site for further chemical modification. This document provides a detailed protocol for the synthesis of this compound from 2-chloro-4-(trifluoromethyl)aniline via a modified Skraup reaction.

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system.[1][2] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] The reaction proceeds through the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to the aromatic quinoline.[5] While notoriously exothermic, the reaction can be controlled through the use of moderators such as ferrous sulfate.[4][5]

Data Presentation

The following tables summarize the key physical and chemical properties of the primary precursor and the final product.

Table 1: Properties of Precursor: 2-Chloro-4-(trifluoromethyl)aniline

| Property | Value | Reference(s) |

| CAS Number | 39885-50-2 | [6][7] |

| Molecular Formula | C₇H₅ClF₃N | [8] |

| Molecular Weight | 195.57 g/mol | [6][9] |

| Appearance | Solid or liquid | [10] |

| Boiling Point | 214-218 °C | [10] |

| Density | 1.416 g/mL at 25 °C |

Table 2: Properties of Product: this compound

| Property | Value | Reference(s) |

| CAS Number | 1215206-39-5 | [11][12][13] |

| Molecular Formula | C₁₀H₅ClF₃N | [11] |

| Molecular Weight | 231.60 g/mol | [11] |

| Appearance | Not specified (predicted to be solid) | |

| XLogP3-AA | 3.7 | [11] |

Synthesis Pathway

The synthesis of this compound is achieved via the Skraup reaction. The key precursor, 2-chloro-4-(trifluoromethyl)aniline, is reacted with glycerol in the presence of concentrated sulfuric acid. An oxidizing agent, such as nitrobenzene or arsenic acid, is used for the final aromatization step, and ferrous sulfate is added to moderate the highly exothermic reaction.

Caption: Skraup reaction pathway for the synthesis of the target compound.

Experimental Protocols

This protocol is adapted from the well-established Skraup synthesis of quinoline and is tailored for the specific precursors.

Materials and Equipment:

-

2-Chloro-4-(trifluoromethyl)aniline (1.0 mol, 195.57 g)

-

Glycerol (c.p., 3.0 mol, 276.27 g)

-

Nitrobenzene (as oxidizing agent) (0.6 mol, 73.87 g)

-

Ferrous sulfate heptahydrate (powdered, 0.15 mol, 41.7 g)

-

Sulfuric acid (concentrated, sp. gr. 1.84, 300 mL)

-

Sodium hydroxide solution (40%)

-

2 L round-bottom flask with a wide-bore reflux condenser

-

5 L flask for steam distillation

-

Heating mantle or oil bath

-

Mechanical stirrer

-

Steam distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

-

Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer and a wide-bore reflux condenser, add the reagents in the following order: powdered ferrous sulfate heptahydrate, glycerol, 2-chloro-4-(trifluoromethyl)aniline, and nitrobenzene.

-

Acid Addition: While stirring the mixture, slowly and carefully add 300 mL of concentrated sulfuric acid. The addition is exothermic, and the rate should be controlled to prevent excessive temperature increase. Use an ice bath if necessary.

-

Heating and Reflux: Once the acid has been added, gently heat the mixture using a heating mantle or oil bath. The reaction will become exothermic and begin to boil. Remove the external heat source as soon as boiling commences. The heat of the reaction should sustain the reflux for 30-60 minutes.

-

Completion of Reaction: After the initial vigorous reaction subsides, reapply heat and maintain a steady reflux for an additional 4-5 hours to ensure the reaction goes to completion.

-

Work-up (Nitrobenzene Removal): Allow the reaction mixture to cool to below 100°C. Carefully transfer the mixture to a 5 L flask suitable for steam distillation. Rinse the reaction flask with water and add the rinsing to the 5 L flask. Steam distill the mixture to remove any unreacted nitrobenzene.

-

Basification and Product Isolation: After the nitrobenzene has been removed, stop the steam and allow the flask to cool slightly. Cautiously add 40% sodium hydroxide solution to the hot residue until the mixture is strongly alkaline. This will liberate the free quinoline base.

-

Steam Distillation of Product: Recommence the steam distillation to distill the this compound product. Collect the distillate, which will contain the product as an oil or solid suspended in water.

-

Purification: Separate the product from the aqueous distillate using a separatory funnel (if liquid) or by filtration (if solid). The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis and purification process.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. 2-Chloro-4-(trifluoroMethyl)aniline | CymitQuimica [cymitquimica.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-Chloro-4-(trifluoromethyl)aniline(39885-50-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. 2-Chloro-4-trifluoromethylaniline | C7H5ClF3N | CID 162001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-4-(trifluoromethyl)aniline, 97% 39885-50-2 India [ottokemi.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound | 1215206-39-5 [amp.chemicalbook.com]

- 13. klamar-cn.com [klamar-cn.com]

Synthetic Routes for Producing Substituted Trifluoromethylquinolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted trifluoromethylquinolines. The incorporation of a trifluoromethyl (CF₃) group into the quinoline scaffold is a critical strategy in medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide covers several key synthetic methodologies, offering detailed protocols, quantitative data for reaction optimization, and workflow diagrams to facilitate practical application in a research setting.

Modified Friedländer Annulation

The Friedländer synthesis is a robust and widely used method for constructing quinoline rings. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, often catalyzed by acids or bases.[2][3][4] Modern variations utilize a range of catalysts to improve yields and broaden the substrate scope under milder conditions.[2]

Experimental Protocols

Protocol 1: Zirconium(IV) Chloride Catalyzed Synthesis

This protocol details the synthesis of a polysubstituted quinoline using the Lewis acid catalyst ZrCl₄.[5]

-

Materials:

-

2-Aminobenzophenone (1.0 mmol)

-

Ethyl acetoacetate (1.2 mmol)

-

Zirconium(IV) chloride (ZrCl₄) (10 mol%)

-

Ethanol/Water (1:1 mixture)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[5]

-

Stir the reaction mixture at 60 °C. Monitor the progress by thin-layer chromatography (TLC).[5]

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5]

-

Extract the product with ethyl acetate (3 x 20 mL).[5]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[5]

-

Protocol 2: Reusable Copper-Based MOF Catalyzed Synthesis

This protocol outlines a method using a reusable metal-organic framework (MOF) as a catalyst.[5]

-

Materials:

-

2-Aminobenzophenone (1.0 mmol)

-

Acetylacetone (1.2 mmol)

-

Copper-based MOF (e.g., CuBTC) (5 mol%)

-

Toluene

-

-

Procedure:

-

In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).[5]

-

Add toluene (5 mL) as the solvent.[5]

-

Heat the reaction mixture to 100 °C and stir for 2 hours. Monitor progress by TLC.[5]

-

After completion, cool the mixture to room temperature.

-

Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.[5]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography (hexane/ethyl acetate).[5]

-